molecular formula C7H14Cl2N2S B1442652 N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride CAS No. 1189975-89-0

N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride

Cat. No.: B1442652
CAS No.: 1189975-89-0
M. Wt: 229.17 g/mol
InChI Key: DCDSORKKBZLRBX-UHFFFAOYSA-N
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Description

“N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride” is a chemical compound with the empirical formula C6H12Cl2N2S . It is also known as "N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine dihydrochloride" .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 215.15 . For more specific physical and chemical properties, it is recommended to refer to material safety data sheets or other specialized chemical databases.

Scientific Research Applications

H1 Receptor Antagonistic Activity

Thiazole derivatives, including compounds structurally related to N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride, have been synthesized and tested for their H1 receptor antagonistic activities. Studies have shown that the introduction of phenylamino and benzhydryl groups to the thiazol-4-yl ethanamine framework can influence H1-antagonistic activity, highlighting the potential of these compounds in the development of new antihistamines (Walczyński et al., 1999).

Chromatographic Data in QSAR

The application of thin-layer chromatographic data in quantitative structure-activity relationship (QSAR) assays has been explored for thiazole and benzothiazole derivatives, including those related to the compound . These studies provide insights into the pharmacological activities of these compounds, indicating their potential utility in drug discovery (Brzezińska et al., 2003).

DNA Binding and Cytotoxicity Studies

Research has also delved into the DNA-binding capabilities and nuclease activity of Cu(II) complexes involving tridentate ligands similar to this compound. These complexes exhibit significant DNA binding and cleavage activities, underscoring their potential for therapeutic applications, especially in cancer treatment (Kumar et al., 2012).

Crystal Structure and Theoretical Studies

The crystal and electronic structure of compounds structurally related to this compound have been examined to understand their conformational and electronic properties. Such studies are crucial for designing molecules with desired chemical and biological properties (Aydın et al., 2017).

Cardioprotective Activity

Thiazole derivatives have been synthesized and evaluated for their cardioprotective activity in vitro. These compounds have shown promise in delaying the development of constrictor responses, suggesting their potential as cardioprotective agents (Drapak et al., 2019).

Future Directions

The future directions for the study and application of “N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride” and related compounds could involve further exploration of their biological activities . Given the diverse biological activities exhibited by thiazole derivatives, they may have potential applications in medicinal chemistry and drug development.

Biochemical Analysis

Biochemical Properties

N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to interact with enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation . The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. This interaction is essential for understanding the compound’s potential therapeutic applications in neurological disorders.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By modulating this pathway, this compound can influence cell growth and survival, making it a potential candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . Additionally, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, further elucidating its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives are relatively stable under physiological conditions, but they may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as improved cognitive function or reduced tumor growth . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiazole derivatives can modulate the activity of cytochrome P450 enzymes, which are involved in drug metabolism . By influencing these enzymes, this compound can affect the metabolism of other compounds, potentially leading to drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it may accumulate in specific tissues, such as the liver and brain . Understanding the transport and distribution of this compound is crucial for predicting its pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives have been shown to localize in the mitochondria, where they can influence mitochondrial function and energy production. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH/c1-3-8-4-7-9-6(2)5-10-7;;/h5,8H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDSORKKBZLRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC(=CS1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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